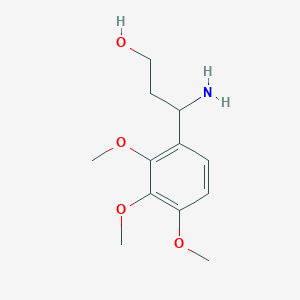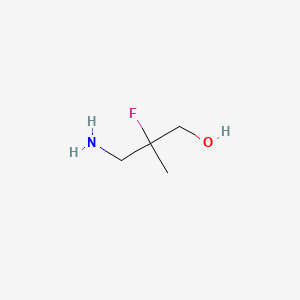
Methyl 3-acetyl-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the methylation of 3-acetyl-4-chlorobenzoic acid using iodomethane and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). This reaction is carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-acetyl-4-aminobenzoate.
Reduction: Formation of 3-(hydroxymethyl)-4-chlorobenzoate.
Oxidation: Formation of 3-acetyl-4-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the electron-withdrawing chlorine atom and the electron-donating acetyl group can affect the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-acetyl-3-chlorobenzoate: Similar structure but with different positions of the acetyl and chlorine groups.
Methyl 3-acetyl-4-bromobenzoate: Similar structure with bromine instead of chlorine.
Methyl 3-acetyl-4-fluorobenzoate: Similar structure with fluorine instead of chlorine.
Uniqueness
Methyl 3-acetyl-4-chlorobenzoate is unique due to the specific positioning of the acetyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of chlorine can enhance its electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
methyl 3-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |
Clave InChI |
TUTWGXODLXETFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





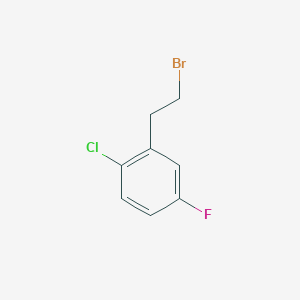
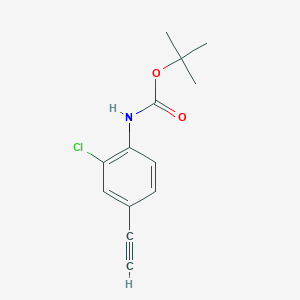
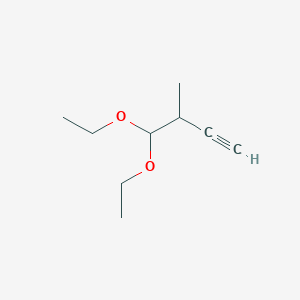
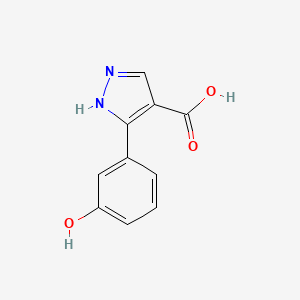
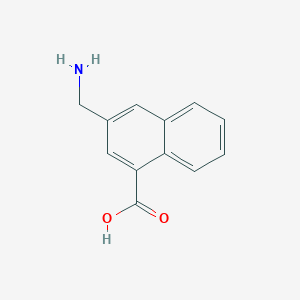

aminehydrochloride](/img/structure/B15322408.png)
